molecular formula C13H10N2S B11798235 5-Methyl-6-(phenylthio)nicotinonitrile

5-Methyl-6-(phenylthio)nicotinonitrile

Cat. No.: B11798235
M. Wt: 226.30 g/mol
InChI Key: ZGSLWNGBHBNTHR-UHFFFAOYSA-N
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Description

5-Methyl-6-(phenylthio)nicotinonitrile is a nicotinonitrile derivative characterized by a methyl group at position 5 and a phenylthio (-SPh) substituent at position 6 of the pyridine ring. Nicotinonitriles are a versatile class of heterocyclic compounds with applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents due to their ability to modulate cellular pathways . For example, thio-substituted nicotinonitriles (e.g., 2-(methylthio)nicotinonitrile derivatives) are synthesized via nucleophilic substitution or multi-component reactions, as seen in the preparation of 6-(5-bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-6-phenylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3

InChI Key

ZGSLWNGBHBNTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(phenylthio)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 5-methyl-6-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-Methyl-6-(phenylthio)nicotinonitrile are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(phenylthio)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-6-(phenylthio)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(phenylthio)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitrile group can interact with active sites in proteins, while the phenylthio group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Comparison of Nicotinonitrile Derivatives

Compound Name Substituents (Positions 5/6) Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀) References
5-Methyl-6-(phenylthio)nicotinonitrile Methyl / Phenylthio C₁₃H₁₁N₂S 241.30 Not reported N/A
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Methylthio / 5-Bromobenzofuran C₁₅H₁₀BrN₂OS 361.22 Anticancer (cell-specific)
5-Acetyl-2-(2-chlorophenylsulfanyl)-6-methylnicotinonitrile Acetyl / 2-Chlorophenylthio C₁₅H₁₁ClN₂OS 310.78 Not reported
2-Hydroxy-6-(trifluoromethyl)nicotinonitrile Hydroxy / Trifluoromethyl C₇H₃F₃N₂O 188.11 Not reported
4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile Hydroxy / Naphthyl C₃₂H₂₀FN₃O 505.52 Cytotoxic (broad-spectrum)
6-Cyano-4-(4-fluorophenyl)-2-imino-5-methyl-7-oxo-N,N8-diphenyl-7,8-dihydro-2H-pyrano[2,3-b]pyridine-3-carboxamide Complex fused structure C₂₇H₂₀FN₃O₂ 465.47 Antitumor (MCF-7, NCI-H460)

Key Observations:

Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the nitrile group, which may enhance interactions with biological targets like kinases. Bulkier substituents (e.g., naphthyl in ) correlate with broader cytotoxic effects but may introduce steric hindrance, reducing binding efficiency.

Thioether-linked derivatives (e.g., 2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile in ) demonstrate selective activity against colorectal (HCT116) and lung (A549/PC3) cancers, suggesting that sulfur-containing groups enhance target specificity.

Safety and Toxicity: While safety data for the target compound is unavailable, analogs like 2-Amino-6-methylnicotinonitrile (CAS 84647-20-1) require precautions for inhalation and skin contact, indicating that substituents influence toxicity profiles .

Biological Activity

5-Methyl-6-(phenylthio)nicotinonitrile is an organic compound belonging to the class of substituted pyridines. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula : C12H10N2S
Molecular Weight : 218.29 g/mol
IUPAC Name : 5-methyl-6-(phenylthio)pyridine-3-carbonitrile

The biological activity of 5-Methyl-6-(phenylthio)nicotinonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the phenylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various disease models.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of 5-Methyl-6-(phenylthio)nicotinonitrile against several bacterial strains. The results are summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

The compound exhibited notable activity against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays were performed on human cancer cell lines to assess the compound's potential as an anticancer agent. The findings are presented in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results suggest that 5-Methyl-6-(phenylthio)nicotinonitrile demonstrates significant cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of 5-Methyl-6-(phenylthio)nicotinonitrile in treating infections caused by resistant bacterial strains. The study highlighted its effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics.
  • Case Study on Anticancer Activity : Another study explored the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with 5-Methyl-6-(phenylthio)nicotinonitrile induced significant apoptotic cell death in HeLa cells, suggesting a mechanism involving caspase activation.

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